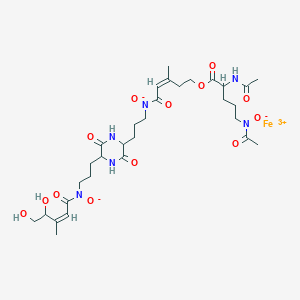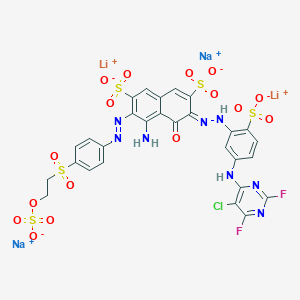![molecular formula C14H15NO3S B159653 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-66-8](/img/structure/B159653.png)
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a synthetic compound that has been used in various scientific research applications. It is a thiazolyl blue tetrazolium bromide derivative and is commonly used as a colorimetric assay reagent to assess cell viability and proliferation.
Mecanismo De Acción
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is a colorimetric assay reagent that works by converting the yellow tetrazolium salt into a purple formazan product in the presence of living cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. This reaction occurs due to the reduction of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid by mitochondrial dehydrogenases in living cells.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of living cells. It has been demonstrated to be compatible with a wide range of cell lines and can be used to assess cell viability and proliferation under different experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is its ability to provide a quick and reliable assessment of cell viability and proliferation. It is also a cost-effective alternative to other commonly used cell viability assays such as the trypan blue exclusion assay. However, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid does have some limitations, such as its inability to distinguish between live and dead cells and its interference with certain compounds that can reduce the tetrazolium salt.
Direcciones Futuras
There are several future directions for the use of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used to screen large libraries of compounds to identify potential therapeutic agents. Additionally, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, the development of new 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid derivatives with improved sensitivity and selectivity could further enhance its usefulness in scientific research.
Métodos De Síntesis
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction between 4-methylthiazole-2-carboxylic acid and 4-(chloromethyl)phenylacetic acid in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium borohydride to obtain 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid.
Aplicaciones Científicas De Investigación
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been widely used in various scientific research applications due to its ability to assess cell viability and proliferation. It is commonly used in cell-based assays to evaluate the cytotoxicity of compounds and to study the effects of various treatments on cell growth. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has also been used in drug discovery research to identify potential therapeutic agents for various diseases.
Propiedades
Número CAS |
138568-66-8 |
|---|---|
Nombre del producto |
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
2-[4-[4-(methoxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9(14(16)17)10-3-5-11(6-4-10)13-15-12(7-18-2)8-19-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Clave InChI |
RJLONLQLHDUKGN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



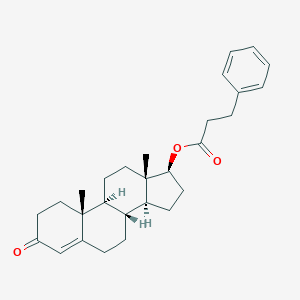
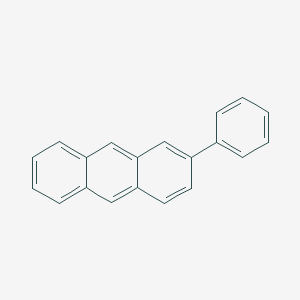
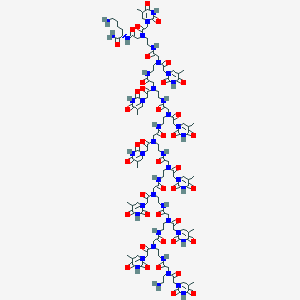
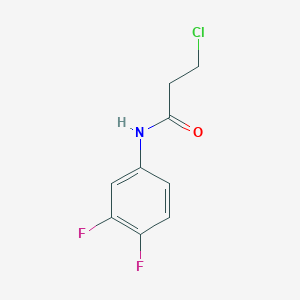
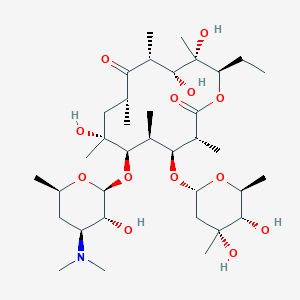
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
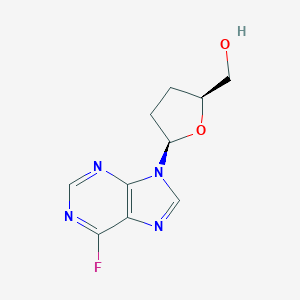
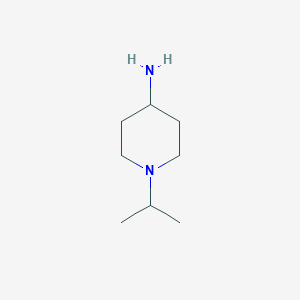
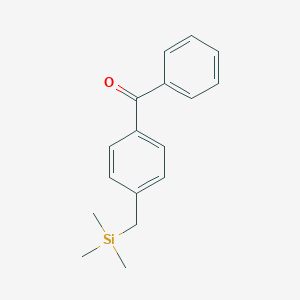
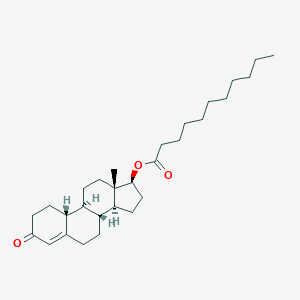
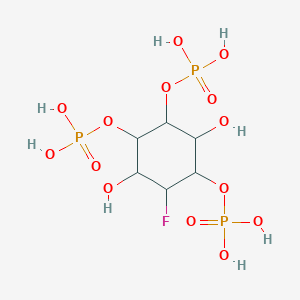
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
